![molecular formula C16H27N3O B2985451 N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide CAS No. 1645519-91-0](/img/structure/B2985451.png)

N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

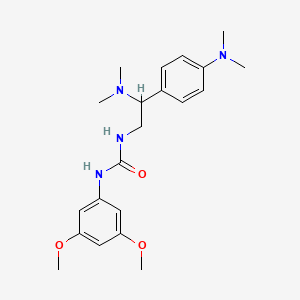

N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide, also known as DAA-1106, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DAA-1106 belongs to the class of compounds known as arylacetamides and is structurally related to the endogenous neurotransmitter acetylcholine.

Scientific Research Applications

Anesthetic Applications

- A combination of Ketamine and Acepromazine has been used to produce surgical depth anesthesia in guinea pigs, demonstrating the potential of certain acetamide derivatives in veterinary anesthesia (Shucard, Andrew, & Beauford, 1975).

Synthetic Chemistry and Drug Design

- Cyclopentylidene- and cyclohexylidene(cyano)acetamides have been used in Michael reactions to synthesize various heterocyclic compounds, showcasing the role of acetamide derivatives in facilitating complex chemical syntheses (Dyachenko, Dyachenko, & Chernega, 2004).

Antimicrobial Activity

- The synthesis of new heterocycles incorporating antipyrine moiety from 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide highlights the potential antimicrobial applications of acetamide derivatives (Bondock, Rabie, Etman, & Fadda, 2008).

Organic and Medicinal Chemistry

- A study on the thermally induced and transition metal catalyzed aza-Claisen rearrangement of 2-cyclopropylideneethyl imidates to 1-ethenylcyclopropyl acetamides, which are precursors to amino cyclopropanecarboxylic acids, indicates the importance of acetamide derivatives in the synthesis of bioactive molecules (Estieu, Ollivier, & Salaün, 1995).

properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c1-15(2)9-5-4-6-13(15)18-10-14(20)19-16(3,11-17)12-7-8-12/h12-13,18H,4-10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKZGQPBRXEFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1NCC(=O)NC(C)(C#N)C2CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)

![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)

![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)

![Thieno[3,2-b]furan](/img/structure/B2985385.png)

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)

![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)